A Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
A Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its relevance in the context of contemporary drug discovery, particularly in the development of targeted cancer therapies.
Compound Identification and Properties
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a piperazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[1] |
| CAS Number | 129799-08-2[2][3][4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][4][5] |
| Molecular Weight | 244.29 g/mol [2][3][6] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1] |
| InChI Key | QUKAHFCVKNRRBU-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless oil or solid[4][7] |
| Purity | ≥97% (typical)[2][3] |
| Solubility | Soluble in common organic solvents such as methanol and ethyl acetate. |
Spectroscopic Data
The structure of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be confirmed by various spectroscopic methods. Below is a summary of reported nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 3: ¹H NMR Spectroscopic Data
| Source | Chemical Shift (δ ppm) and Multiplicity (Solvent: CDCl₃) |
| Source 1 [7] | 3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H), 3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15 (dt, 2H), 1.43 (dd, 9H) |
| Source 2 [8] | 4.02 (m, 1H), 3.74 (s, 3H), 3.70 (m, 1H), 3.43 (m, 1H), 3.20 (m, 1H), 3.04 (m, 2H), 2.75 (m, 1H), 2.14 (m, 1H), 1.47 (s, 9H) |
Table 4: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 245.1[7] |
| [M+Na]⁺ | 267[8] |
Experimental Protocols
The synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be achieved through a multi-step process, typically starting from pyrazine-2-carboxylic acid or by deprotection of a suitably protected precursor.
Synthesis from Pyrazine-2-carboxylic Acid
This synthetic route involves esterification, reduction of the pyrazine ring, and subsequent Boc protection.
Step 1: Esterification of Pyrazine-2-carboxylic Acid To a stirred mixture of pyrazine-2-carboxylic acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added dropwise at 0-10 °C.[7] The mixture is then stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl pyrazine-2-carboxylate, is extracted with ethyl acetate (EtOAc), and the combined organic phases are concentrated to yield a solid.[7]
Step 2: Hydrogenation of the Pyrazine Ring Methyl pyrazine-2-carboxylate is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).[8] The catalyst is then removed by filtration, and the filtrate is concentrated to give methyl piperazine-2-carboxylate.
Step 3: Boc Protection Methyl piperazine-2-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate as a colorless oil.[7]
Applications in Drug Discovery
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The unique structural features of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate make it a valuable building block for creating libraries of compounds for drug screening.
Role in KRAS G12C Inhibitor Synthesis
Mutations in the KRAS proto-oncogene are prevalent in several aggressive cancers, including pancreatic, colorectal, and lung cancers.[9][10] The KRAS G12C mutation, in particular, has been a focus of intense drug discovery efforts.[9][11] Small molecules that can covalently bind to the mutant cysteine-12 residue have emerged as a promising therapeutic strategy.[12] These inhibitors lock the KRAS protein in its inactive GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[12][13]
The piperazine moiety is a common feature in several KRAS G12C inhibitors, where it often serves as a central scaffold to orient the key pharmacophoric elements. While 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate itself is not a KRAS inhibitor, its derivatives are integral to the synthesis of these targeted therapies.
References
- 1. 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 129799-08-2 Cas No. | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 3. 129799-08-2 | 1-N-Boc-piperazine-3-carboxylic acid methyl ester - Moldb [moldb.com]
- 4. 10-011522 - n-4-boc-2-piperazinecarboxylic-acid-methyl-est… [cymitquimica.com]
- 5. 129799-08-2 | MFCD01632465 | 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate [aaronchem.com]
- 6. 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 6558432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE | 129799-08-2 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
